3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one
CAS No.: 60931-34-2
Cat. No.: VC17317760
Molecular Formula: C11H11BrN2O3
Molecular Weight: 299.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60931-34-2 |
|---|---|
| Molecular Formula | C11H11BrN2O3 |
| Molecular Weight | 299.12 g/mol |
| IUPAC Name | 3-(2-bromophenyl)-5-propan-2-yloxy-1,3,4-oxadiazol-2-one |
| Standard InChI | InChI=1S/C11H11BrN2O3/c1-7(2)16-10-13-14(11(15)17-10)9-6-4-3-5-8(9)12/h3-7H,1-2H3 |
| Standard InChI Key | APVIYZQCASCWLW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=NN(C(=O)O1)C2=CC=CC=C2Br |
Introduction
Synthesis of Oxadiazoles
Oxadiazoles are typically synthesized through the condensation of hydrazides with aldehydes or ketones, followed by cyclization. This process can be facilitated by various reagents and conditions, such as refluxing in acetic anhydride or using microwave-assisted synthesis . For 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one, the synthesis would likely involve a similar approach, starting with a hydrazide derivative and incorporating the 2-bromophenyl and propan-2-yl groups.
Biological Activities of Oxadiazoles
Oxadiazoles have been explored for various biological activities, including:
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Anti-inflammatory: Some oxadiazoles have shown potential as anti-inflammatory agents, acting on enzymes like cyclooxygenase (COX) .
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Antimicrobial: These compounds have demonstrated activity against bacteria and fungi, making them candidates for antimicrobial therapies .
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Anticancer: Certain oxadiazoles have been investigated for their anticancer properties, often targeting specific cellular pathways .
Data Tables
Given the lack of specific data on 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one, we can only provide general information on oxadiazoles. Here is a table summarizing some general properties and biological activities of oxadiazoles:
| Property/Activity | Description |
|---|---|
| Chemical Structure | Heterocyclic ring with oxygen and nitrogen atoms. |
| Synthesis | Typically involves condensation and cyclization reactions. |
| Anti-inflammatory | Potential activity against COX enzymes. |
| Antimicrobial | Activity against bacteria and fungi. |
| Anticancer | Targets specific cellular pathways. |
Future Research Directions
Future research should focus on synthesizing 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one using established oxadiazole synthesis methods and evaluating its biological activities through in vitro and in vivo studies. Additionally, computational models like molecular docking could provide insights into its potential interactions with biological targets.
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